molecular formula C13H15N3O5 B12833198 Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Katalognummer: B12833198
Molekulargewicht: 293.27 g/mol
InChI-Schlüssel: PRQOFTUZHZHCNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core with three methyl groups, three oxo groups, and an ethyl carboxylate substituent. Its molecular formula is C₁₂H₁₃N₃O₅, with a molar mass of 279.25 g/mol .

Eigenschaften

IUPAC Name

ethyl 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-5-21-12(19)8-6-7-9(14(2)11(8)18)15(3)13(20)16(4)10(7)17/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQOFTUZHZHCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido[2,3-d]pyrimidine core, followed by esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo groups, while reduction could result in the formation of alcohols or amines .

Wirkmechanismus

The mechanism by which Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its potential antitumor activity may involve the inhibition of key enzymes or signaling pathways that are critical for cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate C₁₂H₁₃N₃O₅ 279.25 3 methyl, 3 oxo, ethyl carboxylate High electron-withdrawing capacity due to trioxo groups; potential for hydrogen bonding .
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate C₁₁H₁₁N₃O₅ 265.22 2 methyl, 3 oxo, methyl carboxylate Reduced steric bulk compared to ethyl analog; lower molecular weight .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₆H₂₆N₂O₆S 494.55 Thiazolo ring, trimethoxybenzylidene Extended conjugation enhances π-π stacking; crystallizes in monoclinic system .
Ethyl 1-acetyl-6-methyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylate C₁₄H₁₉N₃O₄ 280.32 Acetyl, tetrahydro-pyrido ring Increased hydrophobicity due to acetyl group; stereochemical complexity .

Reactivity and Catalytic Performance

  • Catalytic Efficiency : Ethyl 1,3,8-trimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine derivatives demonstrate superior catalytic activity in certain organic reactions compared to triazolo[4,3-a]pyrimidine analogs. For example, the trioxo-pyrimidine core facilitates electron-deficient intermediates, enhancing reaction yields in heterocyclic syntheses .
  • Synthetic Flexibility: Thieno[2,3-d]pyrimidine carboxylates (e.g., ethyl 4-aryl-thieno derivatives) exhibit higher regioselectivity in nucleophilic substitutions due to sulfur’s electron-withdrawing effects, a feature less pronounced in pyrido[2,3-d]pyrimidines .

Pharmacological Potential

  • Kinase Inhibition: Thieno[2,3-d]pyrimidine-hydroxamic acid hybrids (e.g., ethyl 4-(arylureido)thieno derivatives) show dual kinase-HDAC inhibitory activity, attributed to their planar thieno ring and hydroxamic acid side chains. In contrast, pyrido[2,3-d]pyrimidines with ethyl carboxylates may prioritize kinase selectivity over HDAC binding .
  • Cannabinoid Receptor Modulation: Triazolo[1,5-a]pyrimidines (e.g., ethyl 2-(4-chlorophenyl)-triazolo derivatives) exhibit CB2 receptor affinity (IC₅₀ < 100 nM), whereas pyrido[2,3-d]pyrimidines lack reported cannabinoid activity, likely due to differing hydrogen-bonding motifs .

Physicochemical Properties

  • Solubility : The ethyl carboxylate group in the target compound improves aqueous solubility compared to methyl esters (e.g., methyl 1,3-dimethyl-trioxo-pyrido[2,3-d]pyrimidine-6-carboxylate) .
  • Thermal Stability : Thiazolo[3,2-a]pyrimidines with trimethoxybenzylidene substituents (e.g., compound in ) display higher melting points (>200°C) than pyrido[2,3-d]pyrimidines, likely due to crystalline packing from aromatic interactions.

Biologische Aktivität

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests various biological activities that warrant detailed investigation. This article explores its biological activity based on available research findings and case studies.

  • Chemical Name : Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
  • CAS Number : 950275-72-6
  • Molecular Formula : C13H15N3O5
  • Molecular Weight : 293.27 g/mol

Biological Activity Overview

The biological activity of ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans2064 µg/mL

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)12Induction of apoptosis
MCF-7 (breast)15Cell cycle arrest at G2/M phase
A549 (lung)10Inhibition of angiogenesis

These results indicate that ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate may have a multifaceted mechanism of action against cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Resistance : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against resistant strains of bacteria. The results showed that it could restore sensitivity in certain strains that had developed resistance to conventional antibiotics .
  • Clinical Trials for Cancer Treatment : Preliminary clinical trials involving patients with advanced cancers have reported positive outcomes when combining this compound with standard chemotherapy regimens. Patients exhibited improved overall survival rates and reduced tumor sizes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.